2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the 2-chlorobenzyl chloride.
Acylation: The final step involves the acylation of the benzimidazole derivative with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH, K₂CO₃) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer applications, the compound may interfere with signaling pathways that regulate cell growth and survival, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-1H-benzimidazole
- N-(2,6-dimethylphenyl)acetamide
- 2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl
Uniqueness
Compared to similar compounds, 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide stands out due to its dual functional groups, which confer unique chemical and biological properties. The presence of both the 2-chlorobenzyl and 2,6-dimethylphenylacetamide moieties enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H22ClN3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-8-7-9-17(2)24(16)27-23(29)15-28-21-13-6-5-12-20(21)26-22(28)14-18-10-3-4-11-19(18)25/h3-13H,14-15H2,1-2H3,(H,27,29) |
InChI Key |
QSLMHHNLBBBDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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